N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide
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Overview
Description
N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide is a complex organic compound that features both indoline and chromene moieties. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.
Mechanism of Action
Target of Action
The compound, also known as N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide, is a derivative of indole and chromene . Indole derivatives have been found to bind with high affinity to multiple receptors , while chromene derivatives have been recognized as a privileged structure for new drug invention and development
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Chromene derivatives also exhibit a wide range of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . Similarly, chromene is a natural molecule present in the diet of humans and animals and shows less toxicity to mammalian cells . It is reasonable to assume that this compound may affect multiple biochemical pathways due to the broad-spectrum biological activities of its parent structures.
Result of Action
Given the broad-spectrum biological activities of indole and chromene derivatives , it is reasonable to assume that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of an indoline derivative with a chromene derivative under specific conditions. For instance, the reaction might involve the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic attack on the carbonyl group of the chromene derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Indoline derivatives: Compounds like indomethacin and tryptophan share the indoline moiety.
Chromene derivatives: Compounds such as flavonoids and coumarins contain the chromene structure.
Uniqueness
N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide is unique due to the combination of both indoline and chromene moieties in a single molecule. This dual structure allows it to participate in a wider range of chemical reactions and potentially exhibit a broader spectrum of biological activities compared to compounds containing only one of these moieties.
Properties
IUPAC Name |
N-methyl-1-(4-oxochromene-2-carbonyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-21-19(24)15-10-12-6-2-4-8-14(12)22(15)20(25)18-11-16(23)13-7-3-5-9-17(13)26-18/h2-9,11,15H,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKSIEMRUWEOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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